REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH2:7])([O-:3])=[O:2].[CH3:11][C:12]([CH3:20])([CH2:16][C:17](O)=[O:18])[C:13](O)=[O:14]>C1(C)C(C)=CC=CC=1>[N+:1]([C:4]1[CH:5]=[C:6]([N:7]2[C:17](=[O:18])[CH2:16][C:12]([CH3:20])([CH3:11])[C:13]2=[O:14])[CH:8]=[CH:9][CH:10]=1)([O-:3])=[O:2]
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Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C=1C=C(N)C=CC1
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Name
|
|
Quantity
|
76 g
|
Type
|
reactant
|
Smiles
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CC(C(=O)O)(CC(=O)O)C
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C=1(C(=CC=CC1)C)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
heated
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Type
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TEMPERATURE
|
Details
|
to reflux until approximately 20 ml
|
Type
|
CUSTOM
|
Details
|
of water was removed in a modified Dean Stark apparatus
|
Type
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TEMPERATURE
|
Details
|
On cooling
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Type
|
CUSTOM
|
Details
|
the product crystallized from solution
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with 300 ml
|
Type
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FILTRATION
|
Details
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of ether, the solid filtered off
|
Type
|
WASH
|
Details
|
washed with an additional 100 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of ether and dried
|
Type
|
CUSTOM
|
Details
|
a melting point (m.p.) of 134°-134.5° C
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)N1C(C(CC1=O)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |